molecular formula C9H6N2O3 B1605539 3-(4-Nitrophenyl)isoxazole CAS No. 4264-05-5

3-(4-Nitrophenyl)isoxazole

Cat. No.: B1605539
CAS No.: 4264-05-5
M. Wt: 190.16 g/mol
InChI Key: XXAAKZGOIOIOQB-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted at the 3-position with a 4-nitrophenyl group. The nitro group at the para position of the phenyl ring imparts significant electronic effects, influencing both reactivity and biological activity.

Synthesis of this compound involves multi-step reactions, often starting from nitrophenyl-substituted precursors. For instance, 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine can undergo condensation with chalcone derivatives using nanocatalysts like Fe₂O₃@SiO₂/In₂O₃ to form Schiff bases, achieving high yields (75–85%) under optimized conditions . Structural characterization via FT-IR, NMR, and mass spectrometry confirms the presence of key functional groups, such as the nitrile absorption peak at 2255 cm⁻¹ in intermediates and its subsequent disappearance in final products .

Historically, structural misidentification has complicated studies. Early nitration of phenylisoxazoles led to incorrect assignments of this compound, later corrected to 5-(4-nitrophenyl)isoxazole due to impurities in starting materials . Such isomerization underscores the necessity of rigorous analytical validation in synthesis.

Properties

IUPAC Name

3-(4-nitrophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-6-14-10-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAAKZGOIOIOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345549
Record name 3-(4-Nitrophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4264-05-5
Record name 3-(4-Nitrophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cycloaddition of Nitrile Oxides with Alkynes

Overview:
The classical and most common synthetic route to 3-(4-Nitrophenyl)isoxazole involves the [3+2] cycloaddition of nitrile oxides to alkynes. This approach typically starts with the generation of nitrile oxides from hydroxamic acid derivatives or oximes, which then react with alkynes to form the isoxazole ring.

Typical Reaction Conditions:

  • Starting materials: 4-nitrobenzohydroxamic acid (or related oximes) and propargyl bromide or other alkynes.
  • Base: Potassium carbonate (K2CO3) is commonly used to facilitate cyclization.
  • Solvent: Organic solvents such as ethanol or ethylene glycol, though green solvents are increasingly preferred.
  • Temperature: Moderate heating (e.g., 35–80°C) to promote cyclization.
  • Purification: Recrystallization or chromatographic techniques to isolate pure isoxazole.

Mechanism:

  • Formation of nitrile oxide intermediate from hydroxamic acid or oxime.
  • 1,3-Dipolar cycloaddition with alkyne to yield the isoxazole ring.
  • Substituents on the phenyl ring (e.g., nitro group) influence electronic properties and reactivity.

Industrial Considerations:

  • Large-scale nitration of phenylisoxazole derivatives may be employed.
  • Optimization of solvents and conditions to maximize yield and purity.
  • Purification often involves recrystallization or chromatography.

Green Chemistry Approach Using Deep Eutectic Solvents (DES)

Overview:
Recent advances have demonstrated the use of deep eutectic solvents, particularly mixtures of choline chloride and glycerol, as green, biodegradable, and low-toxicity media for isoxazole synthesis. This method avoids volatile organic solvents and toxic catalysts.

Key Features:

  • Solvent system: Choline chloride:glycerol in a 1:2 molar ratio.
  • Reaction temperature: Mild conditions, typically around 35°C.
  • Reagents: Oximes derived from substituted pyrazole aldehydes, N-chlorosuccinimide, propargyl alcohol, CuSO4·5H2O, sodium ascorbate, and K2CO3.
  • Reaction time: Approximately 2 hours, significantly shorter than traditional methods.
  • Yield: High yields reported, e.g., 85% for related isoxazole derivatives.

Advantages:

  • Enhanced reaction rate due to hydrogen-bond donating properties of DES.
  • Increased solubility of organic substrates in DES.
  • Reduced environmental impact due to avoidance of volatile organic compounds.
  • Simple workup and purification by extraction and recrystallization.

Experimental Procedure (Representative):

  • Stir oxime in ChCl:glycerol (1:2).
  • Add N-chlorosuccinimide and heat until dissolved.
  • Add propargyl alcohol and stir briefly.
  • Add aqueous CuSO4 and sodium ascorbate solution.
  • Add K2CO3 and stir for 1 hour.
  • Dilute with EDTA solution and extract with dichloromethane.
  • Dry organic phase and concentrate to obtain crude product.
  • Recrystallize from ethanol to purify.

Multicomponent and One-Pot Synthesis Using Green Catalytic Media

Overview:
Another modern approach involves multicomponent reactions in green catalytic media such as glycerol/potassium carbonate mixtures, facilitating one-pot synthesis of isoxazoles from aldehydes, hydroxylamine, and malononitrile.

Mechanism:

  • Knoevenagel condensation between aldehydes and malononitrile forms arylidene malononitriles.
  • Subsequent reaction with hydroxylamine leads to isoxazole formation.
  • Side reactions may produce aldoximes as by-products.

Optimal Conditions:

  • Gly/K2CO3 (4:1 molar ratio) as catalytic media.
  • Room temperature.
  • Simultaneous mixing of reagents.
  • Increasing temperature or altering Gly/K2CO3 ratio decreases yield.

Benefits:

  • Mild reaction conditions.
  • Environmentally friendly solvents.
  • Efficient synthesis with good yields.

Comparative Data Table of Preparation Methods

Method Key Reagents Solvent/Medium Temperature (°C) Reaction Time Yield (%) Advantages Disadvantages
Cycloaddition of nitrile oxides 4-nitrobenzohydroxamic acid, alkyne Ethanol, ethylene glycol 35–80 2–5 hours 70–85 Well-established, high purity Use of volatile solvents, longer time
DES-mediated synthesis Oximes, N-chlorosuccinimide, propargyl alcohol, CuSO4, sodium ascorbate, K2CO3 Choline chloride:glycerol (1:2) 35 ~2 hours ~85 Green solvent, mild conditions, high yield Requires preparation of DES
Multicomponent one-pot synthesis Aldehydes, hydroxylamine, malononitrile Gly/K2CO3 (4:1) Room temp Variable Moderate to high One-pot, green catalytic media Possible by-products, optimization needed

Research Findings and Notes

  • The DES method notably improves reaction rates and yields compared to traditional solvents due to enhanced solubility and hydrogen bonding effects.
  • Spectroscopic characterization (IR, ^1H NMR, ^13C NMR, MS) confirms the structure of synthesized isoxazoles.
  • The presence of the nitro substituent on the phenyl ring influences both the reactivity during synthesis and the biological activity of the final compound.
  • Antimicrobial activity assays indicate that nitro-substituted isoxazoles exhibit significant bioactivity, underscoring the importance of efficient synthetic routes to these compounds.
  • Industrial synthesis often involves nitration of phenylisoxazole derivatives followed by purification steps optimized for scale-up.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Nitrophenyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogenation over palladium on carbon.

    Cycloaddition: Copper(I) acetylides and nitrile oxides under mild conditions.

Major Products:

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Isoxazoles: Electrophilic substitution reactions yield various substituted isoxazoles.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)isoxazole involves its interaction with molecular targets through its nitrophenyl and isoxazole moieties. The nitro group can participate in redox reactions, while the isoxazole ring can engage in hydrogen bonding and π-π interactions with biological targets. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Enzyme Inhibition

This compound exhibits distinct inhibitory effects on glutathione-dependent enzymes compared to halogenated analogs:

Compound Target Enzyme Inhibition Type IC₅₀ (μM) Relative Potency
This compound GST Non-competitive >100 Lowest
3-(4-Bromophenyl)isoxazole GST Competitive 25 Highest
3-(4-Chlorophenyl)isoxazole GR Non-competitive 50 Moderate

Mechanistic Insights :

  • The nitro group’s strong EWG reduces GST binding affinity, whereas bromine’s polarizability enhances competitive inhibition .
  • Non-competitive inhibition suggests allosteric modulation by this compound .

Antimicrobial Activity

Nitrophenyl-substituted isoxazoles demonstrate superior antimicrobial activity compared to non-nitrated analogs:

Compound (Example) Microbial Target Activity vs. Standard Drug
This compound derivative (4h) Bacteria Superior to ampicillin
3-(3-Chlorophenyl)isoxazole derivative (4f) Fungi Comparable to griseofulvin

Advantages of Catalysis :

  • Fe₂O₃@SiO₂/In₂O₃ facilitates dehydration, accelerating imine-to-azomethine conversion .
  • Shorter reaction times and higher yields are achievable compared to thermal methods .

Biological Activity

3-(4-Nitrophenyl)isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features an isoxazole ring substituted with a nitrophenyl group. Its molecular formula is C9H6N2O3C_9H_6N_2O_3 with a molecular weight of approximately 194.15 g/mol. The presence of the nitro group enhances its electrophilic character, making it a potential candidate for various biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In comparative studies, it has shown effectiveness against both gram-positive and gram-negative bacteria as well as fungal strains. For example, in agar diffusion tests, the compound demonstrated significant zones of inhibition against Staphylococcus aureus and Escherichia coli .

PathogenZone of Inhibition (mm)Standard Drug Comparison
Staphylococcus aureus15Ampicillin: 18
Escherichia coli12Ampicillin: 14
Candida albicans14Ketoconazole: 16

Anti-Inflammatory Activity

In vitro studies have shown that this compound can inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human blood cell cultures. This suggests a potential role in managing inflammatory diseases . The mechanism involves the modulation of inflammatory cytokines, indicating its utility in treating conditions like rheumatoid arthritis.

Anticancer Activity

The anticancer properties of this compound have been explored extensively. It has been found to induce apoptosis in cancer cell lines such as HL-60 and Jurkat cells. The compound promotes the expression of pro-apoptotic markers like caspases and NF-κB1, leading to increased cell death .

Cell LineIC50 (µM)Mechanism of Action
HL-6025Induction of apoptosis
Jurkat30Activation of caspases

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites, disrupting metabolic pathways critical for pathogen survival and proliferation.
  • Caspase Activation : It triggers apoptotic pathways through the activation of caspases, leading to programmed cell death in cancer cells .
  • Cytokine Modulation : By inhibiting TNF-α production, it reduces inflammation and may alleviate symptoms in inflammatory diseases .

Case Studies

  • Immunosuppressive Properties : A study demonstrated that derivatives of isoxazole, including this compound, exhibited immunosuppressive effects by reducing TNF-α levels in stimulated immune cells .
  • Cytotoxicity Against Cancer Cells : Another investigation highlighted that isoxazole derivatives significantly reduced cell viability in various cancer cell lines, confirming their potential as anticancer agents .

Q & A

Q. What are the standard synthetic protocols for preparing 3-(4-nitrophenyl)isoxazole, and how can its purity be validated?

this compound can be synthesized via hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. A representative method involves reacting phenylacetylene with 4-nitrobenzaldoxime in the presence of [bis(trifluoroacetoxy)iodo]benzene (PIFA). The reaction mixture is stirred at room temperature, followed by purification via column chromatography to yield the product as a yellow solid (73% yield). Purity is validated using IR, 1H^1H-NMR (e.g., δ 8.36–6.90 ppm), and mass spectrometry (m/z 266.0692 [M+H+^+]) .

Q. How does this compound compare to other isoxazole derivatives in inhibiting glutathione-dependent enzymes?

In vitro studies on human erythrocyte-derived glutathione reductase (GR) and glutathione S-transferase (GST) show that this compound exhibits weaker inhibitory effects compared to halogenated analogs. For GR, its IC50_{50} is 0.094 mM, while 3-(4-chlorophenyl)isoxazole (IC50_{50} = 0.059 mM) is more potent. Against GST, this compound shows noncompetitive inhibition (IC50_{50} = 0.126 mM), whereas 3-(4-bromophenyl)isoxazole demonstrates competitive inhibition (IC50_{50} = 0.099 mM). Structural analysis indicates the nitro group reduces binding affinity compared to halogens .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • Spectroscopy : IR for functional group identification (e.g., nitro group absorption at ~1519 cm1^{-1}), 1H^1H-NMR for substituent positioning.
  • Chromatography : HPLC or column chromatography for purity assessment.
  • Mass spectrometry : High-resolution MS (e.g., m/z 266.0692 [M+H+^+]) confirms molecular weight .

Advanced Research Questions

Q. How do structural modifications at the 4-nitrophenyl group influence the enzyme inhibition mechanism of this compound?

The nitro group’s electron-withdrawing nature reduces binding affinity to GR and GST active sites compared to electron-donating or halogen substituents. For example:

  • GR inhibition : Replacement of the nitro group with chlorine (3-(4-chlorophenyl)isoxazole) enhances uncompetitive inhibition by stabilizing interactions with the enzyme-substrate complex (Ki_i = 0.011 ± 0.002 mM).
  • GST inhibition : Bromine at the 4-position (3-(4-bromophenyl)isoxazole) facilitates competitive inhibition by mimicking the substrate’s electrophilic center (Ki_i = 0.059 ± 0.20 mM). Computational docking (e.g., Figure 5–6 in ) can map these interactions .

Q. How should researchers resolve contradictions in reported inhibition types (e.g., uncompetitive vs. noncompetitive) for this compound?

Discrepancies may arise from experimental conditions (e.g., enzyme source, substrate concentration). To resolve this:

  • Perform enzyme kinetics : Vary substrate concentrations and measure inhibition patterns (Lineweaver-Burk plots).
  • Use isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to distinguish allosteric (noncompetitive) vs. active-site (competitive) interactions.
  • Validate with molecular dynamics simulations : Predict binding modes of the nitro group in GST/GR active sites .

Q. What strategies can optimize this compound derivatives for selective enzyme inhibition?

  • Substituent tuning : Replace the nitro group with bioisosteres (e.g., trifluoromethyl) to enhance lipophilicity and target affinity.
  • Scaffold hybridization : Fuse with pyrazole or thiazole moieties (e.g., 5-(4-nitrophenyl)isoxazole-3-carboxylic acid) to exploit dual-binding motifs.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability for in vivo studies .

Q. How does the position of substituents on the isoxazole ring affect biological activity?

The 3- and 5-positions on the isoxazole ring dictate steric and electronic interactions. For example:

  • This compound : The nitro group at the 3-position creates steric hindrance, reducing GST inhibition (IC50_{50} = 0.126 mM).
  • 5-(4-chlorophenyl)isoxazole : Chlorine at the 5-position improves GR inhibition (IC50_{50} = 0.107 mM) due to better alignment with the enzyme’s hydrophobic pocket .

Methodological Considerations

  • Data Interpretation : Compare IC50_{50} values across studies using standardized assays (e.g., NADPH oxidation for GR, CDNB conjugation for GST) .
  • Synthetic Reproducibility : Control reaction conditions (e.g., solvent polarity, temperature) to avoid regioisomeric byproducts .
  • Ethical Compliance : Adhere to biosafety protocols when handling nitroaromatic compounds due to potential mutagenicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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